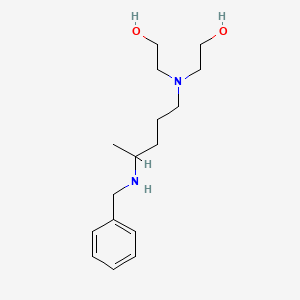
n-Hexadecyl-d33-trimethylammonium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hexadecyl-d33-trimethylammonium Chloride is a stable isotope-labeled compound with the molecular formula C19H9D33ClN and a molecular weight of 353.2. This compound is a quaternary ammonium salt, which is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexadecyl-d33-trimethylammonium Chloride typically involves the reaction of hexadecylamine with methyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexadecyl-d33-trimethylammonium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as hydroxide ions or other halide ions, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quaternary ammonium compounds, while reduction may produce reduced ammonium species. Substitution reactions result in the formation of new quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
n-Hexadecyl-d33-trimethylammonium Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its ability to interact with biological membranes.
Medicine: It is used in drug delivery systems and as an antimicrobial agent.
Industry: The compound is utilized in the formulation of personal care products, detergents, and disinfectants.
Mécanisme D'action
The mechanism of action of n-Hexadecyl-d33-trimethylammonium Chloride involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects, making it useful in various medical and industrial applications.
Comparaison Avec Des Composés Similaires
n-Hexadecyl-d33-trimethylammonium Chloride can be compared with other similar compounds, such as:
Cetyltrimethylammonium Chloride: Similar in structure but without deuterium labeling.
Palmityltrimethylammonium Chloride: Another quaternary ammonium salt with a similar alkyl chain length.
Cetrimonium Chloride: Commonly used in personal care products and has similar surfactant properties.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications that require stable isotope-labeled compounds.
Propriétés
Formule moléculaire |
C19H42ClN |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;chloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
Clé InChI |
WOWHHFRSBJGXCM-SPUUSHFZSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)

![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)


![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)


![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)


